3,6-Fluorescein diphosphate

Descripción general

Descripción

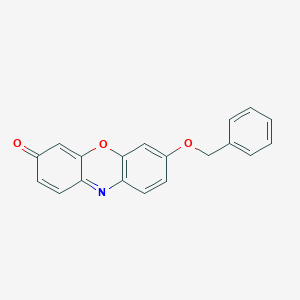

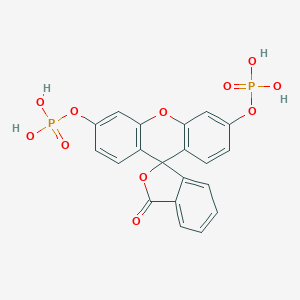

3,6-Fluorescein diphosphate is a fluorescent dye that is commonly used in biochemical research. It is a derivative of fluorescein and is often referred to as FDP. This compound is used to study enzyme kinetics, enzyme activity, and protein-protein interactions.

Mecanismo De Acción

The mechanism of action of 3,6-Fluorescein diphosphate is based on the hydrolysis of the phosphate group by the enzyme. The hydrolysis of the phosphate group results in the release of fluorescein, which emits a green fluorescence when excited by light. The fluorescence intensity of the product is proportional to the rate of the enzyme-catalyzed reaction.

Efectos Bioquímicos Y Fisiológicos

3,6-Fluorescein diphosphate has no known biochemical or physiological effects. It is a non-toxic compound that is commonly used in biochemical research.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3,6-Fluorescein diphosphate in lab experiments include its high sensitivity, low background fluorescence, and ease of use. It is also a non-toxic compound that is compatible with a wide range of buffer systems. The limitations of using 3,6-Fluorescein diphosphate include its limited stability in aqueous solutions, and the potential for interference from other fluorescent compounds.

Direcciones Futuras

There are several future directions for the use of 3,6-Fluorescein diphosphate in scientific research. One area of research is the development of new assays for enzyme activity and protein-protein interactions. Another area of research is the use of 3,6-Fluorescein diphosphate in imaging studies to visualize enzyme activity and protein-protein interactions in living cells. Additionally, there is potential for the development of new derivatives of 3,6-Fluorescein diphosphate that have improved stability and sensitivity.

Métodos De Síntesis

The synthesis of 3,6-Fluorescein diphosphate involves the reaction of fluorescein with phosphorus oxychloride and triethylamine. The reaction produces a yellow-orange powder that is soluble in water. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and mass spectrometry.

Aplicaciones Científicas De Investigación

3,6-Fluorescein diphosphate is used in a variety of scientific research applications. It is commonly used to study enzyme kinetics and enzyme activity. This compound is used to measure the rate of enzyme-catalyzed reactions by monitoring the fluorescence intensity of the product. It is also used to study protein-protein interactions and protein-ligand interactions. 3,6-Fluorescein diphosphate has been used to study the activity of enzymes such as phosphatases, kinases, and esterases.

Propiedades

IUPAC Name |

(3-oxo-6'-phosphonooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O11P2/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27/h1-10H,(H2,22,23,24)(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZBXSAKACGTPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)(O)O)OC5=C3C=CC(=C5)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O11P2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159003 | |

| Record name | 3,6-Fluorescein diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Fluorescein diphosphate | |

CAS RN |

134869-03-7 | |

| Record name | 3,6-Fluorescein diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134869037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Fluorescein diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)